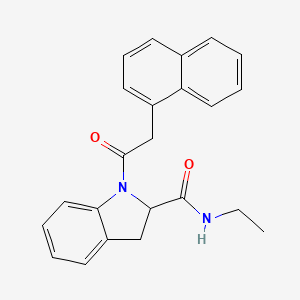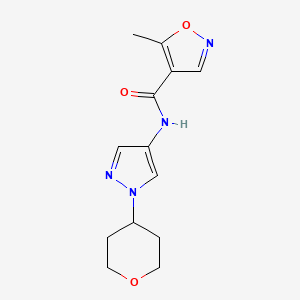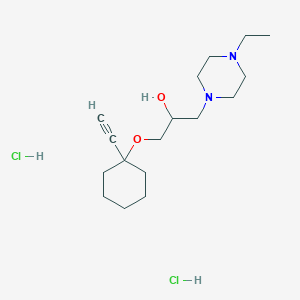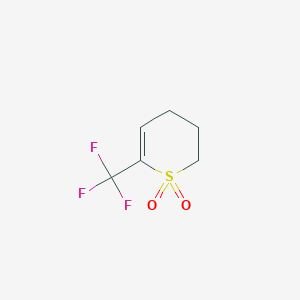
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid, also known as BOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPA is a pyridine derivative that is widely used as a coupling agent in peptide synthesis.
Applications De Recherche Scientifique
Molecular Structures and Interactions
The study of molecular structures and interactions is a fundamental aspect of research involving 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid. For instance, research on compounds like (2S*)-2-ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate has revealed insights into zwitterionic forms, molecular layering, and three-dimensional network formations through hydrogen bonding and π–π interactions (K. Di, 2010). These structural insights are crucial for understanding the compound's reactivity and potential applications in materials science and pharmaceuticals.
Synthesis and Characterization
The synthesis and spectroscopic characterization of related bromo-substituted compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, offer a foundation for developing novel compounds with potential applications in drug design and development. The crystal structure analysis and identification of intermolecular interactions are vital for predicting the behavior of these compounds in biological systems (G. Anuradha et al., 2014).
Electrostatic Interactions and Conformation
Studies on the influence of charges and hydrogen bonding on the conformation of zwitterionic compounds, similar to the target compound, emphasize the role of electrostatic interactions in determining molecular conformation. Such research helps in understanding how these compounds interact with biological molecules, which is crucial for drug design (Z. Dega-Szafran et al., 2002).
Polyheterocyclic Ring Systems
The utilization of bromo-substituted pyridines as precursors for constructing new polyheterocyclic ring systems showcases the compound's versatility in synthesizing complex molecules with potential pharmacological activities. This research avenue opens up possibilities for the development of new therapeutic agents (E. Abdel‐Latif et al., 2019).
Metalations and Functionalizations
Explorations into the metalations and functionalizations of bromo- and iodo(trifluoromethyl)pyridines indicate the potential for regioexhaustive functionalization, leading to the synthesis of various carboxylic acids. Such studies are critical for the development of new synthetic methodologies in organic chemistry (F. Cottet et al., 2004).
Propriétés
IUPAC Name |
3-(5-bromo-2-oxopyridin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-6-1-2-7(11)10(5-6)4-3-8(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSJIXFQKHIHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)

![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)

![2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide](/img/structure/B2598355.png)



![3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2598362.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2598365.png)
![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
methanone](/img/structure/B2598367.png)
